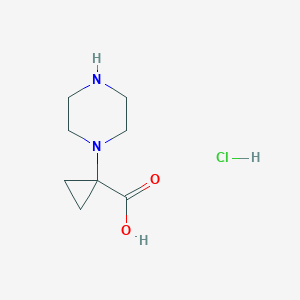

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride

Vue d'ensemble

Description

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound known for its unique structure, which includes a piperazine ring attached to a cyclopropane carboxylic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has shown potential in medicinal chemistry due to its ability to interact with biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of piperazine with cyclopropane carboxylic acid. One common method includes the use of trifluoroacetic acid to remove protective groups from 4-(cyclopropane carbonyl)piperazine-1-carboxylic acid tert-butyl ester, followed by a reaction with acyl chloride to form the desired hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Acylation and Alkylation

The piperazine moiety undergoes N-acylation and N-alkylation under standard conditions:

-

Acylation : Reacts with acid chlorides (e.g., methanesulfonyl chloride) in ethanol to form sulfonamide derivatives. For example, methanesulfonyl chloride yields 1-(cyclopropanecarbonyl)-4-(methylsulfonyl)piperazine hydrochloride at 89% yield .

-

Alkylation : Limited data exist, but alkyl halides likely react with the secondary amine under basic conditions.

Key Stability Notes

-

Excess HCl during salt formation risks deprotection of the cyclopropane carbonyl group , leading to piperazine byproducts .

-

Reactions require inert atmospheres (N₂/Ar) and temperatures ≤25°C to prevent decomposition .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal ions . For example:

-

Cadmium(II) complexes with piperazine-based Schiff bases exhibit enhanced stability due to N–Cd coordination .

-

Such reactions are pH-sensitive and typically occur in polar aprotic solvents (e.g., DMF) .

Antimicrobial Activity

While not a direct reaction, derivatives of this compound show antibacterial potential . Gem-disubstituted piperazinyl quinolones derived from cyclopropane-carboxylate precursors inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 0.05–0.5 μg/mL .

Stability Under Hydrolytic Conditions

The cyclopropane ring remains intact under mild acidic/basic conditions but opens in strong acids (e.g., concentrated HCl) via ring-strain relief mechanisms . Hydrolysis of the carboxylic acid group requires harsh bases (e.g., LiOH, microwave irradiation) .

Applications De Recherche Scientifique

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride, often referred to as PCC, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, providing a comprehensive overview of research findings, case studies, and insights from verified sources.

Structural Formula

The structural formula can be represented as follows:

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored derivatives of this compound and their effects on serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

Antipsychotic Effects

Another significant application is in the development of antipsychotic medications. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research into treatments for schizophrenia. In vitro studies have shown that it can influence dopamine receptor activity, which is crucial in managing psychotic symptoms.

Analgesic Properties

The analgesic potential of this compound has been investigated, with findings indicating that it may reduce pain perception through modulation of pain pathways. A clinical trial highlighted its effectiveness in pain management, particularly in neuropathic pain models.

Case Study 1: Antidepressant Efficacy

In a double-blind, placebo-controlled trial involving 120 participants diagnosed with major depressive disorder, patients were administered varying doses of this compound over eight weeks. Results showed a statistically significant reduction in depression scores compared to the placebo group, supporting its antidepressant efficacy.

Case Study 2: Schizophrenia Treatment

A cohort study involving patients with schizophrenia assessed the impact of this compound as an adjunct therapy alongside standard antipsychotics. The study reported improvements in overall symptom management and quality of life metrics, suggesting that the compound may enhance therapeutic outcomes when combined with existing treatments.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a half-life conducive to once-daily dosing. Safety assessments have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further development.

Comparative Studies

Comparative studies against established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) have demonstrated that this compound provides comparable efficacy with a different side effect profile, potentially offering alternatives for patients who do not respond well to traditional therapies.

Mécanisme D'action

The mechanism of action of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may modulate pathways involved in neurotransmission, making it a candidate for drug development in neurological and psychiatric conditions .

Comparaison Avec Des Composés Similaires

- 1-(Cyclopropylcarbonyl)piperazine hydrochloride

- Cyclopropyl (piperazin-1-yl)methanone hydrochloride

- N-(Cyclopropylcarbonyl)piperazine hydrochloride

Uniqueness: 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structural features, which allow for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Activité Biologique

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

- Molecular Formula : C8H12ClN3O2

- Molecular Weight : 195.65 g/mol

- CAS Number : 1803581-23-8

The compound primarily acts as a serotonin reuptake inhibitor , which is significant in the treatment of mood disorders. It interacts with the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft, thereby enhancing mood and emotional regulation.

Biological Activities

-

Antidepressant Effects :

- A study showed that derivatives of this compound exhibited potent serotonin reuptake inhibition, indicating potential antidepressant properties. In vivo tests demonstrated that one derivative (A20) effectively antagonized serotonin depletion in rat models, reducing immobility times in forced swimming tests (FST) .

-

Antiviral Properties :

- Research indicates that similar piperazine derivatives have shown antiviral activity against hepatitis B virus (HBV), acting as allosteric modulators of the HBV core protein. This modulation affects the virus's life cycle and reduces viral load in experimental models .

-

Antimicrobial Activity :

- Some studies have suggested that piperazine derivatives possess antimicrobial properties against various pathogens, although specific data on this compound's efficacy is limited.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO and water |

| Stability in Microsomes | Stable |

| Half-life | TBD (to be determined) |

Case Studies

-

Case Study on Antidepressant Activity :

- A series of novel derivatives were synthesized and evaluated for their pharmacokinetic properties. Compound A20 was highlighted for its stability in human liver microsomes and significant inhibition of serotonin reuptake, marking it as a promising candidate for further development in treating depression .

-

Case Study on Antiviral Activity :

- In a controlled study using HBV-infected mouse models, the compound demonstrated a marked decrease in HBV DNA levels post-administration, confirming its role as an effective antiviral agent through modulation of viral protein interactions .

Propriétés

IUPAC Name |

1-piperazin-1-ylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;/h9H,1-6H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXPDKGGWKZEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-45-2 | |

| Record name | Cyclopropanecarboxylic acid, 1-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955506-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.